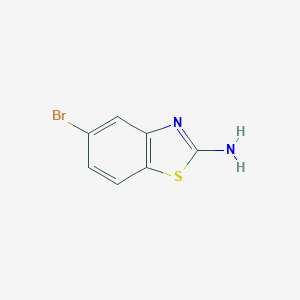

2-Amino-5-bromobenzothiazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUJTWBWSOOMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549078 | |

| Record name | 5-Bromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20358-03-6 | |

| Record name | 5-Bromo-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-bromobenzothiazole basic properties

An In-depth Technical Guide to 2-Amino-5-bromobenzothiazole

Introduction

This compound is a halogenated heterocyclic compound belonging to the benzothiazole family. The benzothiazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] This guide provides a comprehensive overview of the core basic properties of this compound, including its chemical and physical characteristics, synthesis protocols, and known biological relevance, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is typically a white to brown solid at room temperature.[2] Its core structure consists of a benzene ring fused to a thiazole ring, with an amino group at the 2-position and a bromine atom at the 5-position. Key identifying and physical properties are summarized in Table 1.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 20358-03-6 | [2][3] |

| Molecular Formula | C₇H₅BrN₂S | [3][4] |

| Molecular Weight | 229.10 g/mol | [4][5] |

| IUPAC Name | 5-bromo-1,3-benzothiazol-2-amine | [3] |

| Appearance | White to brown solid/powder | [2] |

| Melting Point | 194-198 °C | [2] |

| Boiling Point (Predicted) | 366.8 ± 34.0 °C | [2] |

| Density (Predicted) | 1.836 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.43 ± 0.10 | [2] |

| Water Solubility | Soluble in water | [2][6] |

| InChI Key | ZPUJTWBWSOOMRP-UHFFFAOYSA-N | [3] |

| SMILES | Nc1nc2cc(Br)ccc2s1 | [3] |

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of this compound. Available nuclear magnetic resonance (NMR) data is presented below.

Table 2: Spectroscopic Data for this compound

| Spectrum | Solvent | Chemical Shifts (δ, ppm) | Reference(s) |

| ¹H NMR | MeOD | 7.21 (dd, J = 1.8 and 8.3 Hz, 1H), 7.51-7.53 (m, 2H) | [1] |

| ¹³C NMR | MeOD | 117.4, 118.8, 120.4 | [1] |

Synthesis and Reactivity

The synthesis of 2-aminobenzothiazole derivatives is a well-established area of organic chemistry. A classical approach involves the reaction of 4-substituted anilines with potassium thiocyanate in the presence of bromine.[1] More advanced methods, including solid-phase synthesis, have been developed to facilitate the rapid construction of libraries of these compounds for drug discovery.[1]

Experimental Protocol: Solid-Phase Synthesis

A method for the solid-phase synthesis of 2-aminobenzothiazoles has been reported, which allows for efficient purification and diversification.[1] The following is a representative protocol.

Methodology:

-

Resin Preparation: Polystyrene-Rink-amide (PS-RA) resin is swelled in dichloromethane (DCM).

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a 20% piperidine solution in dimethylformamide (DMF).

-

Thiocyanate Loading: The deprotected resin is treated with 1,1'-thiocarbonyldiimidazole (TCDI) in DCM.

-

Cyclization/Bromination: The resin-bound thiourea is then treated with a solution of bromine in acetic acid to induce cyclization and bromination, forming the resin-bound this compound.

-

Cleavage: The final product is cleaved from the solid support using a solution of 4% hydrazine monohydrate in ethanol.[1]

Caption: Solid-phase synthesis workflow for this compound.

Biological Activity

The 2-aminobenzothiazole scaffold is of significant interest in medicinal chemistry and drug development. Derivatives of this core structure have been shown to exhibit a range of biological activities, including antibacterial properties. For instance, certain 2-amino benzothiazoles have been identified as having bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[7] The compound serves as a versatile starting material for creating libraries of molecules for screening against various biological targets.[1]

Safety and Handling

This compound is associated with several hazard classifications. It is harmful if swallowed and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask, should be used when handling this compound.

Table 3: GHS Hazard Information for this compound

| Category | Information | Reference(s) |

| Signal Word | Warning | |

| Hazard Codes | H302, H315, H317, H319, H335 | |

| Hazard Statements | Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation. | |

| Precautionary Codes | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 | |

| Hazard Class | Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, Skin Sensitisation 1, Specific Target Organ Toxicity - Single Exposure 3 | |

| Target Organs | Respiratory system |

Conclusion

This compound is a valuable heterocyclic building block with well-defined physical and chemical properties. Its importance is underscored by its role as a precursor in the synthesis of medicinally relevant compounds. The availability of robust synthetic protocols, including solid-phase methods, facilitates its use in high-throughput screening and drug discovery programs. Proper safety precautions are essential when handling this compound due to its potential hazards. This guide provides foundational data to support its application in research and development.

References

- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 20358-03-6 [amp.chemicalbook.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. guidechem.com [guidechem.com]

- 7. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-5-bromobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzothiazole is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents and biologically active molecules.[1][2] Its chemical structure, featuring a benzothiazole core substituted with an amino group and a bromine atom, imparts specific physicochemical properties that are critical for its reactivity, bioavailability, and overall utility in drug design and development. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with experimental protocols for their determination and a summary of key data.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂S | [3][4] |

| Molecular Weight | 229.10 g/mol | [3][4] |

| Melting Point | 194-198 °C | [2][3] |

| Boiling Point (Predicted) | 366.8 ± 34.0 °C | [2] |

| pKa (Predicted) | 3.43 ± 0.10 | [2] |

| Water Solubility | Soluble | [2] |

| logP (n-octanol/water) | Data for benzothiazole derivatives suggest logP values can be determined experimentally. | [5] |

| Appearance | White to brown solid | [2] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid compound and observing the temperature range over which it transitions to a liquid. This is a key indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Vernier Melt Station or similar)

-

Capillary tubes

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-20 °C per minute for a preliminary rapid determination.

-

Observe the sample and record the approximate melting temperature range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat to a temperature approximately 20 °C below the observed approximate melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Carefully observe the sample and record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

The reported melting point should be this temperature range.

Determination of Aqueous Solubility

Principle: The equilibrium solubility is determined by agitating an excess amount of the solid compound in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered aqueous solution is then measured.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to several vials.

-

Accurately add a known volume of distilled water to each vial.

-

Tightly cap the vials and place them in a constant temperature shaker set to a desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the vials to stand for a sufficient time for the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Quantify the concentration of this compound in the filtrate using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is required for quantification.

-

The calculated concentration represents the equilibrium solubility of the compound at the specified temperature.

Determination of Partition Coefficient (logP)

Principle: The n-octanol/water partition coefficient (P) is a measure of a compound's lipophilicity. The shake-flask method is a standard procedure for its determination, involving the partitioning of the solute between two immiscible phases, n-octanol and water.

Apparatus:

-

Separatory funnels or centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

-

pH meter

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously shaking equal volumes of the two solvents together for 24 hours and then allowing the phases to separate.

-

Prepare a stock solution of this compound in the n-octanol-saturated water. The concentration should be such that it can be accurately measured in both phases.

-

In a separatory funnel or centrifuge tube, combine a known volume of the aqueous stock solution with a known volume of the water-saturated n-octanol. The volume ratio of the two phases can be adjusted depending on the expected logP value.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

-

After shaking, separate the two phases. If an emulsion has formed, centrifugation may be necessary to achieve a clean separation.

-

Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical technique.

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Synthesis and Workflow Visualization

As this compound is primarily a synthetic intermediate, a diagram illustrating a common synthetic workflow is presented below. This provides a logical relationship between the starting materials and the final product.

Caption: A generalized workflow for the synthesis and purification of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound CAS#: 20358-03-6 [amp.chemicalbook.com]

- 3. This compound 96 20358-03-6 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-5-bromobenzothiazole

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the essential techniques and data for the structural confirmation of 2-Amino-5-bromobenzothiazole, a key heterocyclic scaffold in medicinal chemistry. It includes detailed experimental protocols, tabulated spectroscopic data, and workflow visualizations.

Introduction

The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] Its derivatives have been explored for various therapeutic applications, including antitubercular agents.[2] this compound (CAS No: 20358-03-6) is a specific derivative within this class.[3][4][5] Accurate structural elucidation is a critical first step in the discovery and development process, ensuring the unambiguous identification of the synthesized molecule. This guide details the standard analytical workflow and data interpretation for confirming the structure of this compound.

Chemical Structure and Properties

The fundamental identity of the compound is established by its chemical formula, molecular weight, and unique structure.

-

Appearance : White solid[1]

-

SMILES : Nc1nc2cc(Br)ccc2s1[3]

-

InChI Key : ZPUJTWBWSOOMRP-UHFFFAOYSA-N[3]

Analytical Workflow for Structure Elucidation

The confirmation of a synthesized chemical entity follows a logical progression of purification and analysis. Spectroscopic methods provide information about the chemical environment of atoms and functional groups, while crystallography can give the definitive three-dimensional structure.

Spectroscopic and Crystallographic Data

Quantitative data from analytical techniques are essential for confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Data presented is for the compound dissolved in deuterated methanol (MeOD).[1]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.21 | Doublet of doublets (dd) | 1.8 and 8.3 | 1H | Aromatic H |

| 7.51-7.53 | Multiplet (m) | - | 2H | Aromatic H's |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 117.4 | Aromatic C |

| 118.8 | Aromatic C-Br |

| 120.4 | Aromatic CH |

| 122.6 | Aromatic CH |

| 128.4 | Aromatic CH |

| 151.9 | Aromatic C-S |

| 168.2 | C=N (Thiazole C2) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectroscopic Data

| Frequency (ν) cm⁻¹ | Vibration Type | Functional Group |

|---|---|---|

| 3409, 3270 | N-H Stretch | Primary Amine (-NH₂) |

| 1642 | N-H Bend | Primary Amine (-NH₂) |

| 1529 | C=N Stretch | Thiazole Ring |

Data from reference[1].

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula. While specific HRMS data for the parent compound is not detailed in the provided results, the expected exact mass can be calculated.

Table 4: Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅BrN₂S |

| Calculated Exact Mass [M+H]⁺ | 228.9484 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results.

Synthesis Protocol: Solid-Phase Method

A modern and efficient method for synthesizing 2-aminobenzothiazole derivatives is through solid-phase synthesis.[1]

-

Thiourea Formation: A resin-bound acyl-isothiocyanate is treated with 4-bromoaniline in N,N-dimethylformamide (DMF) at room temperature to form the solid-supported N-acyl, N'-(4-bromophenyl)thiourea.

-

Cyclization: The resin-bound thiourea is treated with bromine in dichloromethane (DCM). This step induces an electrophilic cyclization to form the 5-bromo-2-aminobenzothiazole scaffold, which remains attached to the solid support.

-

Cleavage: The final product is cleaved from the resin by treating it with 4% hydrazine monohydrate in ethanol.

-

Purification: The cleaved product is purified by recrystallization from a suitable solvent like ethanol to yield this compound as a white solid.[1]

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., MeOD or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 300 MHz or higher).[2] Tune and shim the instrument to ensure magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is used to simplify the spectrum to singlets.

-

Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C=N).

Single-Crystal X-ray Crystallography Protocol

While a specific crystal structure for the title compound is not publicly available, the structure of closely related derivatives has been confirmed by this method.[1]

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system (e.g., ethanol/water).

-

Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to determine the initial atomic positions. Refine the structural model using full-matrix least-squares on F² to optimize atomic coordinates, and displacement parameters.

-

Validation: The final refined structure is validated using metrics such as R-factor and goodness-of-fit. The resulting model provides precise bond lengths, bond angles, and information on intermolecular interactions.

Biological Activity Context: A Potential Mechanism of Action

The 2-aminobenzothiazole scaffold has been identified in screens for antitubercular agents. Some analogs show activity against Mycobacterium tuberculosis, with evidence suggesting they target the essential signal peptidase LepB.[2] Inhibition of this enzyme disrupts protein secretion, a vital process for bacterial survival.

Conclusion

The structural elucidation of this compound is achieved through a systematic application of modern analytical techniques. NMR and IR spectroscopy provide definitive information on the molecular framework and functional groups, while mass spectrometry confirms the elemental composition. Together, these methods provide a complete and unambiguous confirmation of the compound's structure, a foundational requirement for its further study and application in drug discovery and development.

References

- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-氨基-5-溴苯并噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to 2-Amino-5-bromobenzothiazole (CAS 20358-03-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromobenzothiazole, identified by CAS number 20358-03-6, is a heterocyclic organic compound belonging to the versatile 2-aminobenzothiazole class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, antifungal, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of potential biological activities based on studies of structurally related compounds. While specific pharmacological data for this compound is limited in publicly available literature, this document aims to equip researchers with the foundational knowledge and methodologies to explore its therapeutic potential.

Chemical and Physical Properties

This compound is a solid, white compound at room temperature.[1] Its core structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring, with an amino group at the 2-position and a bromine atom at the 5-position.

Structural and General Properties

| Property | Value | Reference(s) |

| CAS Number | 20358-03-6 | [1] |

| Molecular Formula | C₇H₅BrN₂S | [1] |

| Molecular Weight | 229.10 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 194-198 °C | [1] |

Spectroscopic Data

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (MeOD) | δ 7.21 (dd, J = 1.8 and 8.3 Hz, 1H), 7.51-7.53 ppm (m, 2H) | [1] |

| ¹³C NMR (MeOD) | δ 117.4, 118.8, 120.4, 122.6, 128.4, 151.9, 168.2 ppm | [1] |

| Infrared (IR) | ν 3409, 3270, 1642, 1529 cm⁻¹ | [1] |

| High-Resolution Mass Spectrometry (HRMS) | calcd for C₇H₆BrN₂S⁺ 228.9435, found 228.9531 | [1] |

Synthesis of this compound

A solid-phase synthesis protocol for 2-aminobenzothiazoles, including the 5-bromo derivative, has been reported.[1] This method utilizes a resin-bound acyl-isothiocyanate and an appropriate aniline precursor, followed by cyclization and cleavage from the resin.

Synthetic Workflow Diagram

Caption: Workflow for the solid-phase synthesis of this compound.

Experimental Protocol: Solid-Phase Synthesis

Materials:

-

Carboxy-polystyrene resin

-

4-bromoaniline

-

N,N-dimethylformamide (DMF)

-

Bromine

-

Acetic acid

-

Hydrazine monohydrate

-

Ethanol

-

Acetone

-

Methanol

Procedure:

-

Preparation of Resin-Bound Acyl-isothiocyanate: The acyl-isothiocyanate functionalized resin is prepared from carboxy-polystyrene in two steps as previously described in the literature.[1]

-

Formation of N-acyl, N'-phenylthiourea: A mixture of the acyl-isothiocyanate resin and 4-bromoaniline in DMF is stirred at room temperature overnight. The resin is then filtered and washed successively with DMF, acetone, and methanol.

-

Cyclization: Bromine is added to a mixture of the N-acyl, N'-phenylthiourea resin in acetic acid. The reaction mixture is stirred at room temperature overnight. The solid phase is then filtered and washed with water, DMF, and methanol.

-

Cleavage from Resin: Hydrazine monohydrate is added to a mixture of the cyclized product on the resin in ethanol. The reaction mixture is heated to 150 °C using microwave irradiation for 30 minutes.

-

Work-up and Purification: After cooling, the resin is filtered and washed with ethyl acetate and methanol. The filtrate containing the product is collected and purified, yielding this compound as a white solid.

Potential Biological and Pharmacological Activities

While direct experimental evidence for the biological activity of this compound is not prominent in the reviewed scientific literature, the 2-aminobenzothiazole scaffold is a well-established pharmacophore with a wide range of therapeutic applications. Derivatives have been investigated for their potential as anticancer, antibacterial, antifungal, and enzyme inhibitory agents.

Potential as an Antimicrobial Agent

The 2-aminobenzothiazole core is present in compounds with demonstrated activity against various pathogens. For instance, derivatives have been identified with bactericidal activity against Mycobacterium tuberculosis. These studies provide a framework for assessing the antimicrobial potential of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from studies on related 2-aminobenzothiazole derivatives and can be used to determine the antibacterial activity of the title compound.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

-

Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria)

-

This compound

-

Positive control antibiotic (e.g., Ciprofloxacin, Rifampicin)

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, perform a serial two-fold dilution of the compound in the appropriate broth medium.

-

Prepare a bacterial inoculum adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth with bacteria and no compound).

-

Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for a defined period (e.g., 18-24 hours for common bacteria, longer for mycobacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential as an Enzyme Inhibitor

Derivatives of 2-aminobenzothiazole have been shown to inhibit various enzymes, suggesting that this compound could also possess enzyme-modulating properties.

Hypothetical Experimental Workflow for Biological Screening

Caption: A potential workflow for the biological evaluation of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound (CAS 20358-03-6) is a readily synthesizable compound with a chemical scaffold that is prevalent in many biologically active molecules. While specific pharmacological studies on this particular derivative are not widely reported, its structural similarity to known antimicrobial and enzyme-inhibiting agents makes it a compound of interest for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and related compounds.

References

2-Amino-5-bromobenzothiazole: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities. This technical guide focuses on the mechanism of action of a specific derivative, 2-Amino-5-bromobenzothiazole. While direct studies on this particular compound are limited, extensive research on its isomers and related analogs provides strong evidence for its primary mechanism of action as a potent enzyme inhibitor, with additional potential as an anticancer and antimicrobial agent. This document synthesizes the available data, details relevant experimental protocols, and visualizes key pathways to provide a comprehensive resource for researchers. The primary evidenced mechanism of action is the inhibition of urease, a key enzyme in the pathogenesis of various bacterial infections.

Primary Mechanism of Action: Urease Inhibition

The most significant and quantitatively supported mechanism of action for a close structural isomer, 2-amino-6-bromobenzothiazole, is the inhibition of the nickel-containing enzyme, urease.[1] Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process that is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. By inhibiting urease, these compounds can mitigate the pathological effects of these bacteria.

The proposed mechanism for urease inhibition by benzothiazole derivatives involves the chelation of the nickel ions within the enzyme's active site by the heterocyclic compound.[1] The electron-donating groups on the benzothiazole ring are thought to facilitate this interaction, thereby inactivating the enzyme.[1]

Quantitative Data for Urease Inhibition

While specific IC50 values for this compound are not available in the reviewed literature, a study on its isomer, 2-amino-6-bromobenzothiazole, provides a strong indication of its potential potency.

| Compound | Target Enzyme | IC50 Value (µg/mL) | IC50 Value (µM) | Standard Inhibitor | Standard IC50 (µg/mL) |

| 2-Amino-6-bromobenzothiazole | Urease | 28.4 | ~124 | Thiourea | 34.65 |

Data sourced from a study on 2-amino-6-arylbenzothiazoles.[1] The IC50 in µM is an approximation based on the molecular weight of 2-Amino-6-bromobenzothiazole (229.10 g/mol ).

Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol describes a common colorimetric method to determine the in vitro urease inhibitory activity of a compound by measuring the amount of ammonia produced.[2][3]

Materials:

-

Jack bean urease

-

Urea solution (e.g., 100 mM)

-

Phosphate buffer (e.g., 0.01 M, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Standard inhibitor (e.g., Thiourea)

-

Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

-

Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chloride sodium hypochlorite)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of urease solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and initiate color development by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

-

Incubate at room temperature for 10 minutes for the color to develop.

-

Measure the absorbance at a wavelength of 630 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Signaling Pathway and Logical Relationships

Caption: Proposed mechanism of urease inhibition by this compound.

Other Potential Mechanisms of Action

The 2-aminobenzothiazole scaffold has been investigated for a variety of other biological activities, suggesting that this compound may have a multifaceted mechanism of action.

Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have demonstrated anticancer properties by targeting various enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4] These include:

-

Kinase Inhibition: Derivatives have been shown to inhibit protein kinases such as PI3K, AKT, mTOR, and EGFR, which are key components of signaling pathways that regulate cell growth, survival, and apoptosis.[4]

-

DNA Gyrase Inhibition: Some benzothiazole-based compounds act as DNA gyrase B inhibitors, which can disrupt DNA replication and repair in cancer cells.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of a compound against cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control cells.

Experimental Workflow:

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Antimicrobial Activity

The 2-aminothiazole core is a well-established pharmacophore in the development of antimicrobial agents. The proposed mechanisms for antimicrobial activity include:

-

Inhibition of Bacterial Cell Wall Synthesis: Some derivatives are predicted to target enzymes like MurB, which are essential for the synthesis of the bacterial cell wall.

-

Inhibition of Fungal Lanosterol 14α-demethylase (CYP51): This is a likely mechanism for antifungal activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound (this compound)

-

Standard antibiotic/antifungal

-

96-well microtiter plates

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the inoculum to each well of the microtiter plate.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Experimental Workflow:

Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.

Conclusion

References

An In-Depth Technical Guide to the Discovery and History of 2-Amino-5-bromobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzothiazole is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 2-aminobenzothiazole scaffold, a recognized "privileged structure," it serves as a versatile building block for the synthesis of a wide array of biologically active molecules.[1] This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of this compound, including detailed experimental protocols, quantitative data, and its role in drug discovery, with a focus on its interaction with key signaling pathways.

Physicochemical and Spectral Data

A compilation of the key physicochemical and spectral properties of this compound is presented below, providing a foundational dataset for researchers.

| Property | Value |

| Molecular Formula | C₇H₅BrN₂S |

| Molecular Weight | 229.10 g/mol |

| CAS Number | 20358-03-6 |

| Appearance | White to brown solid |

| Melting Point | 194-198 °C |

| Boiling Point | 366.8 ± 34.0 °C (Predicted) |

| pKa | 3.43 ± 0.10 (Predicted) |

| Solubility | Soluble in water |

| ¹H NMR (DMSO-d₆) | δ 7.12 (d, J = 8.3 Hz, 1H), 7.39 (d, J = 8.3 Hz, 1H), 8.09 (br s, 2H) |

| ¹³C NMR (DMSO-d₆) | δ 109.9, 112.1, 124.9, 130.6, 134.0, 151.2, 166.7 ppm |

| InChI Key | ZPUJTWBWSOOMRP-UHFFFAOYSA-N |

| SMILES | Nc1nc2cc(Br)ccc2s1 |

Historical Context and Discovery

While a definitive publication marking the first synthesis of this compound is not readily apparent in the historical literature, its origins are intrinsically linked to the development of synthetic methods for the 2-aminobenzothiazole core. The foundational work in this area was laid by Arthur Hugershoff in 1901.

The Hugershoff Synthesis: A Foundational Method

The Hugershoff reaction, a classic method for the synthesis of 2-aminobenzothiazoles, involves the oxidative cyclization of an arylthiourea using bromine in a suitable solvent like chloroform.[2] This method provided a general route to access the 2-aminobenzothiazole scaffold and its derivatives. The synthesis of this compound via this method would logically start from p-bromophenylthiourea.

Evolution of Synthetic Methodologies

Over the decades, the synthesis of 2-aminobenzothiazoles, including the 5-bromo derivative, has evolved from the classical Hugershoff approach to more refined and varied methods.

Synthesis from Substituted Anilines and Thiocyanates

A widely adopted method involves the reaction of a substituted aniline with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of bromine and an acid, typically acetic acid.[3] This one-pot reaction proceeds through the in-situ formation of a thiourea derivative, which then undergoes oxidative cyclization. For the synthesis of this compound, the starting material is p-bromoaniline.

Direct Bromination of 2-Aminobenzothiazole

Another common approach is the direct electrophilic bromination of the parent 2-aminobenzothiazole ring. The benzothiazole ring system is susceptible to electrophilic aromatic substitution, and the position of bromination can be controlled by the reaction conditions.

The following diagram illustrates the primary synthetic pathways to this compound.

Detailed Experimental Protocols

The following are detailed experimental protocols for the key synthetic methods, compiled from various sources.[3][4][5]

Protocol 1: Synthesis via the Aniline-Thiocyanate Pathway

This method is a common one-pot procedure for the synthesis of 2-amino-6-substituted benzothiazoles and can be adapted for the 5-bromo derivative.

Materials:

-

p-Bromoaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Concentrated ammonium hydroxide

Procedure:

-

Dissolve p-bromoaniline (1 equivalent) in glacial acetic acid.

-

Add potassium thiocyanate (approximately 1.2 equivalents) to the solution and stir.

-

Cool the mixture in an ice bath to 0-10 °C.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for an additional 2-3 hours.

-

Pour the reaction mixture into a beaker of crushed ice and neutralize with concentrated ammonium hydroxide to precipitate the product.

-

Filter the crude product, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis via Direct Bromination of 2-Aminobenzothiazole

This method is suitable for introducing a bromine atom at the 5-position of the benzothiazole ring.

Materials:

-

2-Aminobenzothiazole

-

Glacial acetic acid

-

Bromine (Br₂)

-

Sodium hydroxide solution

Procedure:

-

Dissolve 2-aminobenzothiazole (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise while stirring and maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully pouring the mixture into an ice-cold solution of sodium hydroxide to neutralize the acid.

-

The precipitated product is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

The general workflow for these synthetic approaches can be visualized as follows:

Role in Drug Discovery and Development

The 2-aminobenzothiazole scaffold is a cornerstone in modern drug discovery, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, with the bromine atom providing a convenient handle for further functionalization through cross-coupling reactions.

As a Precursor for Kinase Inhibitors

A significant application of 2-aminobenzothiazole derivatives is in the development of protein kinase inhibitors.[6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminobenzothiazole core can be elaborated to create potent and selective inhibitors of various kinases.

Targeting the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is frequently observed in cancer.[7] Several studies have demonstrated that 2-aminobenzothiazole derivatives can act as inhibitors of this pathway, making them attractive candidates for anticancer drug development.[1] While direct studies on this compound's effect on this pathway are emerging, its role as a scaffold for PI3K/Akt inhibitors is well-established.

The following diagram illustrates the simplified PI3K/Akt signaling pathway and the potential point of inhibition by 2-aminobenzothiazole derivatives.

Conclusion

This compound, a derivative of a privileged medicinal scaffold, has a rich history rooted in the classical methods of heterocyclic chemistry. Its synthesis has evolved to include efficient and versatile methods, making it a readily accessible building block for drug discovery. The demonstrated and potential role of its derivatives as kinase inhibitors, particularly targeting the crucial PI3K/Akt signaling pathway, ensures that this compound will remain a molecule of significant interest for the foreseeable future in the development of novel therapeutics. This guide provides a solid foundation of its chemistry, history, and biological relevance for researchers in the field.

References

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 2-Aminobenzothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the diverse pharmacological activities, mechanisms of action, and therapeutic potential of 2-aminobenzothiazole derivatives.

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] Its derivatives have emerged as promising candidates in the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and neurological disorders.[3][4][5] This technical guide provides a comprehensive overview of the biological significance of 2-aminobenzothiazole derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Anticancer Activity: Targeting Key Signaling Pathways

2-aminobenzothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various molecular pathways involved in cancer cell proliferation, survival, and metastasis.[1][6] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[7][8]

Kinase Inhibition

Derivatives of 2-aminobenzothiazole have been shown to inhibit a range of kinases, including:

-

Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is a frequently overactivated pathway in cancer, making it a prime therapeutic target.[3][9] Several 2-aminobenzothiazole derivatives have been developed as potent PI3K inhibitors.[3][7] For instance, certain compounds have shown significant inhibitory activity against PI3Kα and PI3Kδ isoforms.[3][10]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR is a key mediator of this process.[7][8] Researchers have synthesized 2-aminobenzothiazole derivatives that act as potent VEGFR-2 inhibitors, thereby impeding tumor angiogenesis.[7]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7][8] Novel 2-aminobenzothiazole derivatives have been identified as effective CDK2 inhibitors.[7]

-

Other Kinases: The versatility of the 2-aminobenzothiazole scaffold allows for the targeting of other important kinases such as EGFR, FAK, and MET.[6][10]

The following diagram illustrates the central role of the PI3K/AKT/mTOR signaling pathway and highlights where 2-aminobenzothiazole derivatives can exert their inhibitory effects.

Quantitative Data on Anticancer Activity

The cytotoxic effects of novel 2-aminobenzothiazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

| Compound/Drug | Target/Mechanism of Action | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | Reference |

| New Derivative Series 1 | PI3K/mTOR Inhibition | 1.8 - 7.2 | 3.9 - 10.5 | 7.44 - 9.99 | [9] |

| New Derivative Series 2 | VEGFR-2 Inhibition | 3.84 | - | 5.61 | [9] |

| OMS5 & OMS14 | PI3Kδ Inhibition | 22.13 - 61.03 | 22.13 - 61.03 | - | [3][9][10] |

| Doxorubicin | Topoisomerase II Inhibitor | ~0.9 | ~1.2 | ~0.5 - 1.0 | [9] |

| Cisplatin | DNA Cross-linking Agent | ~3.1 | ~4.5 | ~2.0 | [9] |

| Sorafenib | Multi-kinase Inhibitor | - | - | - | [9] |

Antimicrobial and Antifungal Activity

In an era of growing antimicrobial resistance, the development of new antimicrobial agents is a critical area of research. 2-Aminobenzothiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[11][12]

Antibacterial and Antifungal Efficacy

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[13] Furthermore, significant antifungal activity has been observed against species such as Candida albicans and Aspergillus niger.[11][14] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.

| Compound Series | Organism | MIC (µg/mL) | Reference |

| 1n, o | Candida albicans | 4 - 8 | [11] |

| 1n, o | Candida parapsilosis | 4 - 8 | [11] |

| 1n, o | Candida tropicalis | 4 - 8 | [11] |

| 18, 20 | Gram-negative & Gram-positive bacteria | 6 - 8 | [12] |

| 2d | Enterococcus faecalis & Staphylococcus aureus | 8 | [15] |

Neuroprotective Effects

Emerging research has highlighted the potential of 2-aminobenzothiazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease.[5][16] Their neuroprotective effects are attributed to multiple mechanisms, including the inhibition of enzymes involved in the pathogenesis of these diseases.[16] For example, Riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS) due to its neuroprotective properties.[5]

Other Biological Activities

The versatile 2-aminobenzothiazole scaffold has been explored for a variety of other therapeutic applications, including:

Experimental Protocols

Standardized experimental protocols are crucial for the accurate evaluation of the biological activities of 2-aminobenzothiazole derivatives.

Synthesis of 2-Aminobenzothiazole Derivatives

A general and efficient method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and acetic acid.[2] Another common approach is the nucleophilic substitution of an intermediate like 2-chloro-N-(benzothiazol-2-yl)acetamide with various amines.[2][3]

General Procedure for N-Acetylation and Amine Substitution:

-

Step 1: Acetylation. To a solution of 2-aminobenzothiazole and a base (e.g., triethylamine) in a dry solvent (e.g., benzene or acetone) at 0°C, chloroacetyl chloride is added dropwise.[3] The reaction mixture is stirred for several hours.

-

Step 2: Nucleophilic Substitution. The resulting (1-chloroacetyl)-2-aminobenzothiazole intermediate is then reacted with a specific amine or piperazine derivative to yield the final product.[3][10]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[2][9]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight.[2]

-

Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: 10 µL of MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.[2]

-

Formazan Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[9]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Protocol:

-

Serial Dilution: Prepare two-fold serial dilutions of the 2-aminobenzothiazole derivative in a suitable broth within a 96-well plate.[2]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[2]

-

Inoculation: Inoculate each well with the microbial suspension.[2]

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

2-Aminobenzothiazole derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, particularly in the realms of oncology and infectious diseases, underscore their therapeutic potential. The ability to readily functionalize the core structure allows for the fine-tuning of their pharmacological properties and the development of potent and selective inhibitors for a variety of biological targets. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to translate their preclinical promise into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to explore and harness the significant biological potential of 2-aminobenzothiazole derivatives.

References

- 1. iajesm.in [iajesm.in]

- 2. benchchem.com [benchchem.com]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. eurekaselect.com [eurekaselect.com]

- 14. facm.ucl.ac.be [facm.ucl.ac.be]

- 15. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]

- 16. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 17. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Research Applications of 2-Amino-5-bromobenzothiazole and Its Derivatives

Introduction

2-Amino-5-bromobenzothiazole is a heterocyclic aromatic compound with the molecular formula C₇H₅BrN₂S.[1][2] It serves as a crucial intermediate and a "privileged scaffold" in medicinal chemistry and drug discovery.[3][4] The benzothiazole ring system, particularly when substituted at the 2-amino position, is a core component of numerous biologically active molecules.[5][6] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, neuroprotective, and antimicrobial properties.[4][6][7] This technical guide provides an in-depth overview of the synthesis, key research applications, and experimental methodologies related to this compound, with a focus on its potential in neurodegenerative disease and oncology.

Synthesis of the 2-Aminobenzothiazole Scaffold

The synthesis of 2-aminobenzothiazole derivatives is a cornerstone of their development as therapeutic agents. A common and effective method is the electrophilic cyclization of N-arylthioureas. A solid-phase synthesis approach offers advantages for creating libraries of derivatives for high-throughput screening.[3] This involves attaching a precursor to a resin, followed by cyclization and cleavage to yield the final product.[3]

A typical synthesis workflow involves the reaction of a substituted aniline with a thiocyanate source in the presence of an oxidizing agent like bromine to induce cyclization.[3]

Application in Neurodegenerative Diseases: Alzheimer's Disease

A significant area of research for 2-aminobenzothiazole derivatives is in the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD).[8][9] The pathology of AD is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated Tau protein.[9][10] Small molecules that can inhibit the aggregation of Aβ and Tau are considered promising therapeutic candidates.[11][12][13]

Mechanism of Action: Inhibition of Protein Aggregation

Derivatives of the 2-aminothiazole and benzothiazole scaffold have been shown to effectively inhibit the aggregation of both Aβ and Tau proteins in vitro.[14][15][16] By binding to monomeric or oligomeric forms of these proteins, the compounds can disrupt the nucleation and elongation processes required for fibril formation, thereby preventing the formation of toxic aggregates.[12][17] This action helps to mitigate neuronal toxicity and is hypothesized to slow the progression of cognitive decline.[10][18]

Quantitative Data: Aβ Aggregation Inhibition

Several studies have quantified the efficacy of benzothiazole derivatives in preventing Aβ aggregation. The inhibitory concentration (IC₅₀) values demonstrate the potential of these compounds as therapeutic leads.

| Compound ID | Scaffold | Target | Inhibition (%) @ 10 µM | IC₅₀ (nM) | Reference |

| 4f | Benzothiazole | Aβ Aggregation | 97.3 ± 3.2% | - | [15] |

| 4m | Benzothiazole | Aβ Aggregation | 94.7 ± 2.1% | - | [15] |

| 4a | Benzothiazole | Aβ Aggregation | 91.9 ± 3.1% | - | [15] |

| 4h | Benzothiazole | Aβ Aggregation | 90.7 ± 2.9% | - | [15] |

| LB05 | Benzothiazole-Piperazine | AChE-induced Aβ Aggregation | Potent | - | [16] |

Experimental Protocol: Thioflavin S (ThS) Fluorescence Assay for Tau Aggregation

This assay is widely used to monitor the formation of amyloid-like fibrils in vitro.[14] Thioflavin S binds specifically to the cross-β-sheet structures characteristic of amyloid fibrils, resulting in a measurable increase in fluorescence.

-

Protein Preparation: Recombinant full-length human Tau protein is purified and prepared in an appropriate buffer (e.g., phosphate-buffered saline). The protein concentration is adjusted to a working concentration, typically around 2 µM.[14]

-

Compound Preparation: The 2-aminobenzothiazole test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared to achieve the desired final concentrations for the assay.

-

Aggregation Induction: Tau aggregation is initiated by adding an inducer, such as heparin or arachidonic acid, to the protein solution.

-

Incubation: The Tau protein solution is mixed with various concentrations of the test compounds (or vehicle control) in a microplate format. The plate is incubated at 37°C with gentle agitation to promote fibril formation.

-

Fluorescence Measurement: At specified time points, an aliquot of each reaction is transferred to a new microplate containing Thioflavin S solution.

-

Data Analysis: The fluorescence emission is measured using a plate reader (excitation ~440 nm, emission ~521 nm). The percentage of aggregation inhibition is calculated by comparing the fluorescence intensity of compound-treated samples to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of Tau aggregation, is determined from the dose-response curve.[14]

Application in Oncology: Kinase Inhibition

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology, forming the basis of several approved kinase inhibitors like Dasatinib.[5][19] Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases that are often dysregulated in cancer, such as PI3K, Aurora kinases, and Src family kinases.[6][19][20][21]

Mechanism of Action: Targeting Kinase Signaling Pathways

Protein kinases are critical regulators of cellular processes like proliferation, survival, and migration.[22] In many cancers, kinases within signaling pathways such as the PI3K/Akt/mTOR pathway are constitutively active, driving uncontrolled cell growth.[6][20] 2-aminobenzothiazole derivatives are often designed as ATP-competitive inhibitors, binding to the ATP pocket of the target kinase and blocking its phosphotransferase activity.[22] This inhibition disrupts the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[6]

Quantitative Data: Antiproliferative Activity

The anticancer potential of these compounds is often evaluated by their ability to inhibit the growth of various cancer cell lines, with IC₅₀ values indicating their potency.

| Compound ID | Scaffold | Cell Line (Cancer Type) | IC₅₀ (µM) | Target | Reference |

| 13 | 2-Aminobenzothiazole | HCT116 (Colon) | 6.43 ± 0.72 | EGFR | [6] |

| 13 | 2-Aminobenzothiazole | A549 (Lung) | 9.62 ± 1.14 | EGFR | [6] |

| 54 | 2-Aminobenzothiazole | MCF-7 (Breast) | Potent | PI3Kα | [6] |

| OMS5 | 2-Aminobenzothiazole | A549 (Lung) | 22.13 | - | [20] |

| OMS14 | 2-Aminobenzothiazole | MCF-7 (Breast) | 31.06 | - | [20] |

| 27 | 2-Aminothiazole | 786-O (Renal) | 5 | CK2 | [22] |

Experimental Protocol: Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition in a high-throughput format.

-

Reagents: Prepare assay buffer, recombinant kinase, a specific substrate peptide (often biotinylated), ATP, and a lanthanide-labeled anti-phospho-substrate antibody.

-

Compound Addition: Add serial dilutions of the 2-aminobenzothiazole test compounds to the wells of a microplate.

-

Kinase Reaction: Add the kinase and substrate to the wells. Initiate the phosphorylation reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction by adding a detection mix containing a europium-labeled antibody that specifically recognizes the phosphorylated substrate and a streptavidin-allophycocyanin (SA-APC) conjugate that binds to the biotinylated substrate.

-

Signal Measurement: After another incubation period, read the plate on a TR-FRET-compatible reader. The reader excites the europium donor (at ~340 nm) and measures emission from both the donor (at ~615 nm) and the APC acceptor (at ~665 nm).

-

Data Analysis: A high FRET signal (ratio of acceptor to donor emission) indicates high kinase activity (phosphorylation). The presence of an effective inhibitor reduces phosphorylation, leading to a low FRET signal.[20] Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value from the resulting dose-response curve.

Conclusion and Future Directions

This compound and its related structures represent a versatile and highly valuable scaffold in modern medicinal chemistry. The extensive research into their derivatives has demonstrated significant potential in two of the most challenging areas of human health: neurodegenerative diseases and oncology. The ability of these compounds to potently inhibit protein aggregation in Alzheimer's models and to modulate key kinase signaling pathways in cancer highlights their promise.

Future research will likely focus on optimizing the lead compounds to improve their selectivity, pharmacokinetic properties, and ability to cross the blood-brain barrier for neurological applications. The development of novel synthetic methodologies will continue to expand the chemical diversity of accessible derivatives, enabling the exploration of new biological targets and therapeutic applications.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of Tau aggregation with BSc3094 reduces Tau and decreases cognitive deficits in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-based inhibitors of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 16. Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]

- 18. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]

- 19. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Amino-5-bromobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Amino-5-bromobenzothiazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectroscopic information and the methodologies for its acquisition.

Core Spectroscopic Data

The following sections present the available nuclear magnetic resonance (NMR) data for this compound. Due to the limited availability of published experimental infrared (IR) and mass spectrometry (MS) data for this specific molecule, representative data and interpretation for closely related analogs and general principles for brominated aromatic compounds are provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound have been reported and are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.51-7.53 | m | - | 2H | H-4, H-7 |

| 7.21 | dd | 1.8 and 8.3 | 1H | H-6 |

Solvent: MeOD

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 117.4 | C-Br |

| 118.8 | Aromatic CH |

| 120.4 | Aromatic CH |

Solvent: MeOD. Note: Not all carbon signals were reported in the available literature.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Strong, Broad | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 1640-1600 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1550-1450 | Medium-Strong | C=N Stretch | Thiazole Ring |

| 1250-1000 | Medium-Strong | C-N Stretch | Aromatic Amine |

| 850-750 | Strong | C-H Bend | Aromatic Out-of-Plane |

| 700-500 | Medium-Strong | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound could not be located. However, the expected mass spectrum can be inferred from its molecular weight and the characteristic isotopic pattern of bromine. The molecular weight of this compound (C₇H₅BrN₂S) is 229.10 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 229/231 | [M]⁺ | Molecular ion peak with a characteristic 1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br). |